molecular formula C25H17F5N2O5 B12513455 2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

Cat. No.: B12513455
M. Wt: 520.4 g/mol
InChI Key: FESVUEALWMQZEP-UHFFFAOYSA-N
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Description

This compound, also designated as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-pentafluoro-L-phenylalanine (CAS: 205526-32-5), is a fluorinated active ester derivative used extensively in peptide synthesis. Its structure comprises:

  • A pentafluorophenyl (PFP) ester group, enhancing electrophilicity for efficient amide bond formation.
  • A 3-carbamoyl group on the propanoate backbone, contributing to hydrogen-bonding interactions.
  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group, enabling temporary amine protection in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESVUEALWMQZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F5N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Asn-OPfp is typically synthesized through the reaction of Fmoc-Asn with pentafluorophenol (Pfp) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of Fmoc-Asn-OPfp follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of Fmoc-Asn-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive, allowing for efficient coupling with amino groups in peptide chains. This results in the incorporation of asparagine residues with minimal side-chain dehydration .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₂₄H₁₆F₅NO₄
  • Molecular weight: 477.39 g/mol
  • Purity: ≥97.0% (HPLC)
  • Storage: Stable under refrigeration .

Comparison with Structurally Similar Compounds

Functional Group Variations

Key Observations :

  • Electron-Deficient Aryl Groups (e.g., PFP, nitro): Increase ester reactivity for nucleophilic acyl substitution .
  • Bulkier Substituents (e.g., tert-butyl in ): Reduce steric accessibility, slowing coupling kinetics .
  • Chiral Centers : The (S)- or (R)-configuration (e.g., ) influences peptide secondary structure and biological activity .

Trends :

  • High yields (≥87%) are typical for Fmoc-protected amino acids using chromatography .
  • Purity ≥95% is standard, achieved via HPLC or optimized column conditions .

Physicochemical Properties

Insights :

  • Fluorinated aryl groups (e.g., PFP, 2-fluorophenyl) reduce aqueous solubility but enhance lipid membrane permeability .
  • High melting points (e.g., 150°C for 65d ) correlate with crystalline stability.

Biological Activity

The compound 2,3,4,5,6-pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural features, including a pentafluorophenyl group and fluorenylmethoxycarbonyl moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in drug development.

Structural Characteristics

The molecular structure of the compound can be represented by the following formula:

  • Molecular Formula : C26H20F5N2O4
  • Molecular Weight : 505.441 g/mol

The presence of the pentafluorophenyl group enhances lipophilicity, potentially influencing its interaction with biological targets. The compound's reactivity is primarily dictated by its functional groups, which include carbamoyl and ester functionalities.

The mechanism of action for 2,3,4,5,6-pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate involves nucleophilic substitution reactions that facilitate the formation of peptide bonds. The pentafluorophenyl ester group is notably reactive, allowing for efficient coupling with amino groups in peptide synthesis. This property makes it particularly valuable in synthesizing peptides with specific amino acid residues.

Biological Activity

Research indicates that the biological activity of this compound may include:

  • Anticancer Properties : Similar compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Activity : The structural features suggest potential interactions with microbial targets, leading to antimicrobial effects.
  • Protein Synthesis Inhibition : The incorporation of specific amino acids can inhibit protein synthesis, which is crucial for various therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of similar pentafluorophenyl compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in various cancer types by disrupting mitochondrial function and activating caspase pathways.
  • Antimicrobial Effects :
    • Research on related compounds highlighted their ability to inhibit bacterial growth by targeting cell wall synthesis and disrupting membrane integrity. These findings suggest that 2,3,4,5,6-pentafluorophenyl derivatives may possess similar antimicrobial properties.
  • Protein Interaction Studies :
    • Interaction studies using fluorescence spectroscopy showed that the compound can effectively bind to specific proteins involved in cellular signaling pathways. This binding may modulate protein function and contribute to its biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
9-FluorenoneKetone functional groupAnticancer activity
4-MethylphenolHydroxymethyl groupAntimicrobial properties
N-(9H-Fluoren-9-yl)methoxycarbonyl-L-alanineAmino acid derivativeProtein synthesis inhibition
PentafluorophenolFluorinated phenolReactivity in electrophilic substitutions

This comparison illustrates how variations in functional groups can lead to diverse biological activities while maintaining core structural characteristics.

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